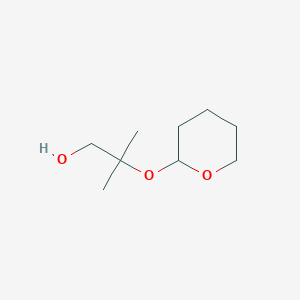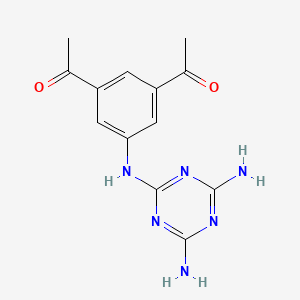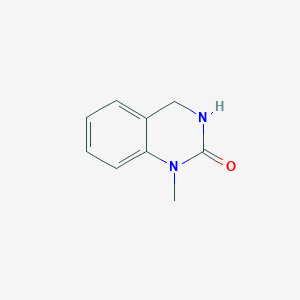
1-Methyl-1,2,3,4-tetrahydroquinazolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1,2,3,4-tetrahydroquinazolin-2-one is an organic compound belonging to the quinazolinone family Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinazolin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone core.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is critical to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinazolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinazolinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Applications De Recherche Scientifique
1-Methyl-1,2,3,4-tetrahydroquinazolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinazolin-2-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
Quinazolinone: The parent compound with a similar core structure.
2-Methylquinazolinone: A derivative with a methyl group at the 2-position.
4-Hydroxyquinazolinone: A derivative with a hydroxyl group at the 4-position.
Uniqueness: 1-Methyl-1,2,3,4-tetrahydroquinazolin-2-one is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its dihydro form provides distinct reactivity compared to fully aromatic quinazolinones, making it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C9H10N2O |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
1-methyl-3,4-dihydroquinazolin-2-one |
InChI |
InChI=1S/C9H10N2O/c1-11-8-5-3-2-4-7(8)6-10-9(11)12/h2-5H,6H2,1H3,(H,10,12) |
Clé InChI |
MVCFDHLQJVJMDE-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2CNC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


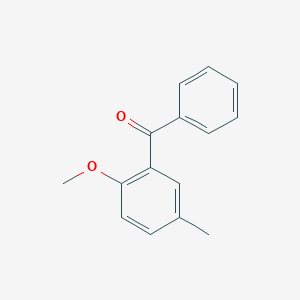
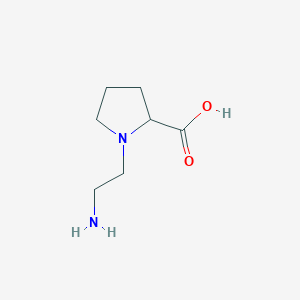
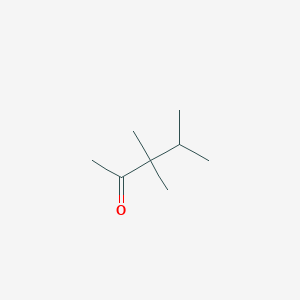
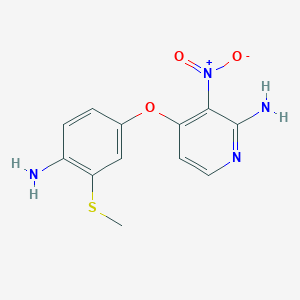

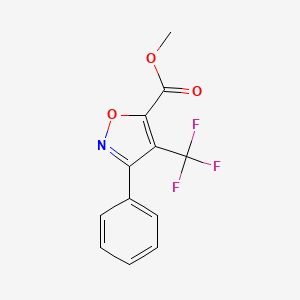
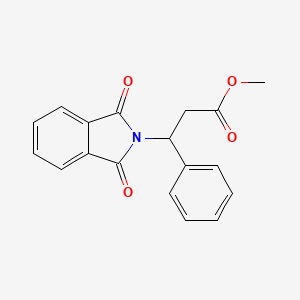
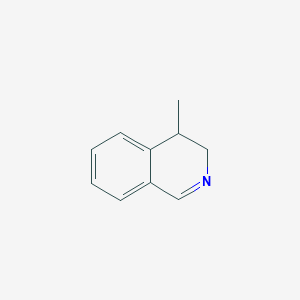
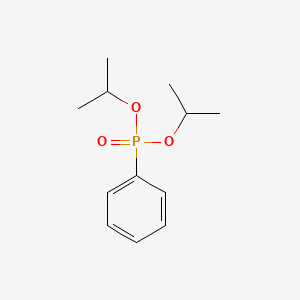
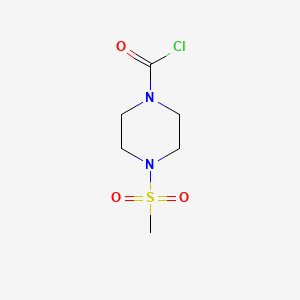
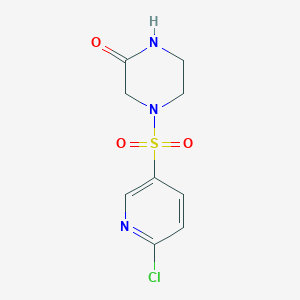
![3-Bromo-7-chlorothieno[3,2-b]pyridine](/img/structure/B8765898.png)
